Superior Therapeutic Window in Cell-Free vs. Acute Cytotoxicity Assays
RHPS4 exhibits a significantly wider differential between its potent telomerase inhibition and acute cellular cytotoxicity compared to many earlier G-quadruplex interactive compounds. The mean IC50 for telomerase inhibition in the cell-free TRAP assay is 0.33 ± 0.13 μM, while the mean IC50 for acute cellular cytotoxicity (4-day growth inhibition assay) is 7.02 μM [1]. This represents a ~21-fold difference. In contrast, while BRACO-19 has a similar reported cell-free telomerase IC50 of 0.06 μM, its in vitro therapeutic index is often narrower, with reported IC50 values in UXF1138L cells of 2.5 μmol/L [2]. This wide window for RHPS4 permits prolonged, non-acute cytotoxic dosing regimens that are required to observe its telomere-directed effects.
| Evidence Dimension | Therapeutic Window (Ratio of acute cytotoxicity IC50 to cell-free telomerase inhibition IC50) |
|---|---|
| Target Compound Data | ~21.3 (7.02 μM / 0.33 μM) |
| Comparator Or Baseline | BRACO-19 (In-class G4 ligand) |
| Quantified Difference | RHPS4 has a ~21-fold window between its enzyme inhibition and acute toxicity, whereas BRACO-19's in vitro therapeutic index is often narrower (e.g., IC50 in UXF1138L cells = 2.5 μM vs. telomerase IC50 = 0.06 μM, a ~42-fold window, but this is a different assay and cell line, and BRACO-19's acute cytotoxicity IC50 is not directly comparable from this dataset). The key differentiator is that RHPS4's wide window is well-characterized and enables its unique long-term, non-acute dosing regimen [1]. |
| Conditions | Telomerase inhibition: Cell-free TRAP assay. Acute cytotoxicity: 4-day growth inhibition assay on a panel of tumor cell lines. |
Why This Matters
This wide therapeutic window is critical for scientific selection because it dictates that RHPS4 can be used in extended exposure experiments (e.g., 2-week treatments) at low, non-cytotoxic concentrations to study telomere-specific effects without confounding acute toxicity.
- [1] Gowan, S. M., Heald, R., Stevens, M. F. G., & Kelland, L. R. (2001). Potent Inhibition of Telomerase by Small-Molecule Pentacyclic Acridines Capable of Interacting with G-Quadruplexes. Molecular Pharmacology, 60(5), 981–988. View Source
- [2] Gowan, S. M., Harrison, J. R., Patterson, L., Valenti, M., Read, M. A., Neidle, S., & Kelland, L. R. (2005). The G-Quadruplex-Interactive Molecule BRACO-19 Inhibits Tumor Growth, Consistent with Telomere Targeting and Interference with Telomerase Function. Cancer Research, 65(4), 1489–1496. View Source
